molecular formula C12H12N2O3S B2961001 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 868155-10-6

5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

Cat. No. B2961001
CAS RN: 868155-10-6
M. Wt: 264.3
InChI Key: OVJVVTLPOZCJIU-POHAHGRESA-N
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Description

5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound was first synthesized in 2004 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Scientific Research Applications

1. Dual Inhibition of Enzymes

Research has shown that derivatives of thiazolidinone, such as 5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, exhibit dual inhibition properties against enzymes like 5-lipoxygenase and cyclooxygenase. These compounds have been tested in anti-inflammatory models and shown varying degrees of enzyme selectivity and oral activity in reducing inflammation (Unangst et al., 1994).

2. Antibacterial Activity

Some derivatives of this compound have been synthesized and shown significant in vitro antibacterial activity against various strains of bacteria. These compounds, characterized by their structural data, were found to be more effective as antibacterial agents than their parent compounds, indicating the crucial role of the 5-arylidene moiety in enhancing antibacterial properties (Patel et al., 2010).

3. Central Nervous System Penetrability

Derivatives of this compound, particularly those targeting serotonin-3 receptors, have shown potential in penetrating the central nervous system. This characteristic makes them useful for both in vitro and in vivo studies related to neurological functions (Rosen et al., 1990).

4. Chemical Structure and Reactivity Analysis

Research involving the synthesis and characterization of thiazolidinone derivatives, including X-ray diffraction and DFT calculations, provides insights into their molecular structure, stability, and reactivity. These studies are crucial in understanding the interaction mechanisms and potential applications of these compounds (Megrouss et al., 2019).

properties

IUPAC Name

(5Z)-4-amino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-9-5-7(3-4-8(9)15)6-10-11(13)14-12(16)18-10/h3-6,15H,2H2,1H3,(H2,13,14,16)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVVTLPOZCJIU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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